molecular formula C6H6F6O B14478582 1,1,1-Trifluoro-2-(trifluoromethyl)pent-3-en-2-ol CAS No. 66068-01-7

1,1,1-Trifluoro-2-(trifluoromethyl)pent-3-en-2-ol

Cat. No.: B14478582
CAS No.: 66068-01-7
M. Wt: 208.10 g/mol
InChI Key: AWPYLUMINQKTHA-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2-(trifluoromethyl)pent-3-en-2-ol is a fluorinated alcohol with the molecular formula C₆H₆F₆O and a molecular weight of 208.1017 g/mol . This compound is known for its unique structure, which includes both trifluoromethyl and trifluoro groups, making it a valuable molecule in various scientific and industrial applications.

Chemical Reactions Analysis

1,1,1-Trifluoro-2-(trifluoromethyl)pent-3-en-2-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine and catalysts such as palladium . Major products formed from these reactions include various fluorinated derivatives and intermediates used in further synthesis .

Scientific Research Applications

1,1,1-Trifluoro-2-(trifluoromethyl)pent-3-en-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,1,1-Trifluoro-2-(trifluoromethyl)pent-3-en-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its role in pharmaceuticals and biochemical research .

Comparison with Similar Compounds

1,1,1-Trifluoro-2-(trifluoromethyl)pent-3-en-2-ol can be compared with other fluorinated alcohols, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for specialized applications.

Properties

CAS No.

66068-01-7

Molecular Formula

C6H6F6O

Molecular Weight

208.10 g/mol

IUPAC Name

1,1,1-trifluoro-2-(trifluoromethyl)pent-3-en-2-ol

InChI

InChI=1S/C6H6F6O/c1-2-3-4(13,5(7,8)9)6(10,11)12/h2-3,13H,1H3

InChI Key

AWPYLUMINQKTHA-UHFFFAOYSA-N

Canonical SMILES

CC=CC(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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